Dot1L-IN-6

Description

Properties

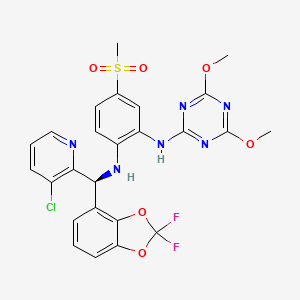

Molecular Formula |

C25H21ClF2N6O6S |

|---|---|

Molecular Weight |

607.0 g/mol |

IUPAC Name |

1-N-[(S)-(3-chloro-2-pyridinyl)-(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-2-N-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylsulfonylbenzene-1,2-diamine |

InChI |

InChI=1S/C25H21ClF2N6O6S/c1-37-23-32-22(33-24(34-23)38-2)31-17-12-13(41(3,35)36)9-10-16(17)30-19(20-15(26)7-5-11-29-20)14-6-4-8-18-21(14)40-25(27,28)39-18/h4-12,19,30H,1-3H3,(H,31,32,33,34)/t19-/m0/s1 |

InChI Key |

ZKUCSIBYPOHTCH-IBGZPJMESA-N |

Isomeric SMILES |

COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)C)N[C@@H](C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)OC |

Canonical SMILES |

COC1=NC(=NC(=N1)NC2=C(C=CC(=C2)S(=O)(=O)C)NC(C3=C4C(=CC=C3)OC(O4)(F)F)C5=C(C=CC=N5)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Disruption of Telomeric Silencing 1-Like Protein (DOT1L) by Dot1L-IN-6: A Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dot1L, the sole histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79), has emerged as a critical therapeutic target, particularly in the context of MLL-rearranged leukemias.[1][2][3] The aberrant recruitment of Dot1L by MLL fusion proteins leads to localized hypermethylation of H3K79 and the subsequent misexpression of leukemogenic genes, such as those in the HOXA cluster.[1][2][3] Dot1L-IN-6 is a potent and selective small molecule inhibitor of Dot1L, demonstrating significant promise for in vivo evaluation. This document provides a comprehensive technical guide on the mechanism of action of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound functions as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site within the catalytic domain of the Dot1L enzyme.[3][4] By occupying this pocket, this compound prevents the transfer of a methyl group from SAM to the ε-amino group of H3K79.[3][5] This inhibition of Dot1L's methyltransferase activity leads to a global reduction in H3K79 methylation levels, particularly the di- and tri-methylated states (H3K79me2 and H3K79me3), which are associated with active transcription.[1][6] The subsequent decrease in H3K79 methylation at the promoters of MLL fusion target genes, such as HOXA9 and MEIS1, results in their transcriptional repression, leading to the inhibition of proliferation and induction of apoptosis in MLL-rearranged leukemia cells.[3]

Quantitative Activity of this compound

The potency and cellular activity of this compound have been characterized through a series of biochemical and cellular assays. The key quantitative data are summarized in the tables below.

| Biochemical Activity | |

| Parameter | Value |

| IC50 (SPA DOT1L) | 0.19 nM[7] |

| Cellular Activity | |

| Assay | ED50 |

| H3K79me2 Inhibition (HeLa cells) | 12 nM[7] |

| HOXA9 Gene Expression Inhibition (Molm-13 cells) | 170 nM[7] |

| In Vivo Pharmacokinetics | |

| Parameter | Value |

| Dosing | 100 mg/kg (single dose) |

| Observation | Excellent blood exposure[7] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods used to characterize this compound, the following diagrams have been generated using the DOT language.

Key Experimental Protocols

Below are detailed methodologies for the key experiments cited in the characterization of this compound.

Dot1L Scintillation Proximity Assay (SPA) for IC50 Determination

-

Principle: This assay measures the incorporation of a radiolabeled methyl group from [3H]-S-adenosyl-L-methionine ([3H]-SAM) onto a biotinylated histone H3 peptide substrate by the Dot1L enzyme. The biotinylated peptide is captured by streptavidin-coated SPA beads, bringing the radioactivity into close enough proximity to excite the scintillant within the beads, generating a light signal.

-

Materials:

-

Recombinant human Dot1L (catalytic domain)

-

Biotinylated histone H3 (21-44) peptide

-

[3H]-SAM

-

Streptavidin-coated PVT SPA beads

-

Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT

-

Stop Solution: 500 µM unlabeled SAM in assay buffer

-

This compound (or other test compounds) serially diluted in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing Dot1L enzyme, biotinylated H3 peptide, and assay buffer.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well microplate.

-

Initiate the enzymatic reaction by adding the reaction mixture and [3H]-SAM to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Add a suspension of streptavidin-coated SPA beads to each well.

-

Incubate the plate for at least 30 minutes to allow for the capture of the biotinylated peptide.

-

Measure the scintillation signal using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

HeLa Cell H3K79me2 ELISA for ED50 Determination

-

Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the levels of dimethylated H3K79 in HeLa cells following treatment with a Dot1L inhibitor.

-

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer

-

Primary antibody specific for H3K79me2

-

Secondary antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

-

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO for a specified duration (e.g., 72 hours).

-

Lyse the cells and prepare whole-cell extracts.

-

Coat a high-binding ELISA plate with the cell lysates.

-

Block the plate to prevent non-specific antibody binding.

-

Incubate with the primary antibody against H3K79me2.

-

Wash the plate and incubate with the HRP-conjugated secondary antibody.

-

Wash the plate and add the HRP substrate.

-

Stop the reaction and measure the absorbance at 450 nm using a plate reader.

-

Normalize the H3K79me2 signal to total protein concentration or a housekeeping protein.

-

Calculate the percent inhibition of H3K79me2 levels for each concentration of this compound.

-

Determine the ED50 value by non-linear regression analysis.

-

Molm-13 Cell HOXA9 Gene Expression Assay (qRT-PCR) for ED50 Determination

-

Principle: This assay measures the relative expression level of the HOXA9 gene, a known downstream target of Dot1L in MLL-rearranged leukemia, in Molm-13 cells after treatment with a Dot1L inhibitor using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Materials:

-

Molm-13 cells (an MLL-AF9 positive cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers and probe for HOXA9 and a reference gene (e.g., GAPDH)

-

qPCR master mix

-

-

Procedure:

-

Culture Molm-13 cells and treat them with a serial dilution of this compound or DMSO for a specified period (e.g., 6 days).

-

Harvest the cells and extract total RNA using a suitable kit.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR using primers and probes for HOXA9 and the reference gene.

-

Calculate the relative expression of HOXA9 using the ΔΔCt method, normalizing to the reference gene and the DMSO-treated control.

-

Calculate the percent inhibition of HOXA9 expression for each concentration of this compound.

-

Determine the ED50 value by fitting the dose-response curve.

-

Conclusion

This compound is a highly potent inhibitor of the Dot1L methyltransferase. Its mechanism of action, centered on the competitive inhibition of the SAM binding site, translates to effective suppression of H3K79 methylation and the downregulation of key leukemogenic genes in cellular models of MLL-rearranged leukemia. The robust biochemical and cellular activity, coupled with favorable in vivo pharmacokinetic properties, positions this compound as a valuable chemical probe for further investigation of Dot1L biology and as a promising lead compound for the development of novel epigenetic therapies. The detailed protocols provided herein offer a foundation for the continued exploration and characterization of this and other Dot1L inhibitors.

References

- 1. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - OAK Open Access Archive [oak.novartis.com]

- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the histone H3 lysine 79 methyltransferase DOT1L in MLL-rearranged leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyltransferase Dot1l preferentially promotes innate IL-6 and IFN-β production by mediating H3K79me2/3 methylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Critical Role of DOT1L in MLL-Rearranged Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis. A key dependency for the initiation and maintenance of these leukemias is the histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like). This technical guide provides an in-depth overview of the core role of DOT1L in MLL-r leukemia, focusing on its mechanism of action, its place in critical signaling pathways, and its validation as a therapeutic target. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular interactions to serve as a comprehensive resource for researchers and drug development professionals in this field.

The Central Mechanism: DOT1L in MLL-r Leukemia

In normal hematopoiesis, the MLL1 protein is a histone H3 lysine 4 (H3K4) methyltransferase crucial for regulating gene expression, particularly of the HOX genes.[1] Chromosomal translocations involving the MLL gene result in the formation of oncogenic MLL fusion proteins.[2] These fusion proteins lack the native methyltransferase domain of MLL1 but gain the ability to recruit a protein complex that includes DOT1L.[2]

DOT1L is the sole known methyltransferase for histone H3 lysine 79 (H3K79), catalyzing its mono-, di-, and trimethylation.[3][4] In MLL-r leukemia, the MLL-fusion protein aberrantly tethers DOT1L to chromatin at specific gene loci, including the HOXA gene cluster and MEIS1.[1][2] This leads to hypermethylation of H3K79 at these sites, a mark associated with active gene transcription.[3][5] The resulting overexpression of these pro-leukemic genes drives the malignant phenotype, characterized by blocked differentiation and enhanced proliferation of hematopoietic progenitors.[1][6]

Several common MLL fusion partners, such as AF9, ENL, and AF10, are part of a larger complex that facilitates transcriptional elongation, further highlighting the role of DOT1L in sustaining the leukemogenic gene expression program.[3][5] The dependency of MLL-r leukemia cells on DOT1L activity has been demonstrated through genetic and pharmacological inhibition, which leads to downregulation of target genes, cell cycle arrest, differentiation, and apoptosis.[5][6]

Signaling Pathways and Molecular Interactions

The recruitment of DOT1L by MLL fusion proteins is a critical event in the pathogenesis of MLL-r leukemia. This interaction is central to a signaling cascade that maintains the leukemic state.

References

- 1. DOT1L, the H3K79 methyltransferase, is required for MLL-AF9–mediated leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent inhibition of DOT1L as treatment of MLL-fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MLL-rearranged Leukemia is Dependent on Aberrant H3K79 Methylation by DOT1L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of DOT1L in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

Dot1L-IN-6: A Potent Modulator of H3K79 Methylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression and various cellular processes. The methylation of histone H3 at lysine 79 (H3K79) is uniquely catalyzed by the disruptive of telomeric silencing 1-like (DOT1L) enzyme. Dysregulation of DOT1L activity and aberrant H3K79 methylation are implicated in the pathogenesis of several diseases, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias. This has positioned DOT1L as a compelling therapeutic target. Dot1L-IN-6 has emerged as a highly potent and selective small molecule inhibitor of DOT1L, offering a valuable tool for dissecting the biological functions of H3K79 methylation and as a potential lead compound for drug development. This technical guide provides a comprehensive overview of this compound's effect on H3K79 methylation, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways involved.

This compound: Potency and Cellular Activity

This compound is a potent inhibitor of the DOT1L methyltransferase. Its inhibitory activity has been characterized through various biochemical and cellular assays.

| Compound | Assay Type | Parameter | Value | Cell Line/System |

| This compound | Biochemical (SPA) | IC50 | 0.19 nM | - |

| This compound | Cellular (ELISA) | ED50 (H3K79me2) | 12 nM | HeLa |

Table 1: In vitro and Cellular Potency of this compound. This table summarizes the key quantitative data demonstrating the high potency of this compound in inhibiting DOT1L enzymatic activity and reducing H3K79 dimethylation in a cellular context[1].

Mechanism of Action of DOT1L

DOT1L is the sole histone methyltransferase responsible for mono-, di-, and trimethylation of H3K79.[2][3][4] It utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the transfer of a methyl group to the ε-amino group of H3K79. This modification is associated with actively transcribed genes.[5][6]

Caption: Mechanism of DOT1L-mediated H3K79 methylation.

Signaling Pathways Modulated by DOT1L Inhibition

Inhibition of DOT1L by compounds like this compound has significant downstream effects on various signaling pathways, particularly in the context of cancer and DNA damage response.

Role in MLL-Rearranged Leukemia

In MLL-rearranged leukemia, a fusion protein aberrantly recruits DOT1L to target genes, such as the HOXA gene cluster, leading to their overexpression and driving leukemogenesis. Inhibition of DOT1L reverses this hypermethylation, leading to the downregulation of these oncogenes.

Caption: DOT1L's role in MLL-rearranged leukemia.

Involvement in DNA Damage Response

DOT1L-mediated H3K79 methylation plays a role in the DNA damage response (DDR). It is involved in the recruitment of repair proteins to sites of DNA double-strand breaks. Inhibition of DOT1L can sensitize cancer cells to DNA-damaging agents.

Caption: DOT1L's role in the DNA damage response.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately assessing the effects of this compound on H3K79 methylation.

Western Blotting for H3K79me2

This protocol describes the detection of H3K79 dimethylation levels in cells treated with this compound.

1. Cell Lysis and Histone Extraction:

-

Treat cells with the desired concentrations of this compound for the appropriate duration.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

-

Extract histones using an acid extraction method (e.g., with 0.2 M HCl).

-

Neutralize the extract and determine protein concentration using a BCA assay.

2. SDS-PAGE and Western Blotting:

-

Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against H3K79me2 (e.g., Abcam, 1:1000 dilution) overnight at 4°C.

-

As a loading control, use an antibody against total Histone H3 (e.g., Abcam, 1:5000 dilution).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caption: Western Blotting workflow for H3K79me2 detection.

Chromatin Immunoprecipitation (ChIP) for H3K79me2

This protocol outlines the procedure for assessing the genomic localization of H3K79me2 following treatment with a DOT1L inhibitor.

1. Chromatin Preparation:

-

Treat cells with the DOT1L inhibitor.

-

Crosslink proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the chromatin overnight at 4°C with an antibody against H3K79me2 or a negative control IgG.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers.

3. Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

4. Analysis:

-

Quantify the enriched DNA using qPCR with primers for specific genomic loci or proceed with library preparation for ChIP-sequencing.

Caption: ChIP-seq workflow for H3K79me2 analysis.

Mass Spectrometry for Histone H3K79 Methylation Analysis

This protocol provides a method for the quantitative analysis of H3K79 methylation states using mass spectrometry.

1. Histone Extraction and Derivatization:

-

Extract histones from treated and untreated cells as described in the Western Blot protocol.

-

Perform chemical derivatization of lysine residues using propionic anhydride to block unmodified and monomethylated lysines.

2. Tryptic Digestion:

-

Digest the derivatized histones with trypsin, which will now only cleave at arginine residues. This generates larger, more manageable peptides for MS analysis.

3. N-terminal Derivatization:

-

Derivatize the newly generated N-termini of the peptides to improve chromatographic separation.

4. LC-MS/MS Analysis:

-

Separate the peptides using nano-liquid chromatography (nLC) coupled to a high-resolution mass spectrometer.

-

Acquire data in a data-dependent manner to obtain MS/MS spectra of the peptides.

5. Data Analysis:

-

Analyze the MS/MS spectra to identify and quantify the different methylation states (me1, me2, me3) of the H3K79-containing peptide.

Caption: Mass Spectrometry workflow for H3K79 methylation.

Conclusion

This compound is a powerful research tool for investigating the roles of DOT1L and H3K79 methylation in health and disease. Its high potency and selectivity make it an ideal probe for cellular and in vivo studies. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting this critical epigenetic regulator. As our understanding of the intricate roles of DOT1L continues to grow, inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies.

References

- 1. DOT1L as a Therapeutic Target: Insights into Epigenetic Regulation and Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT1L: orchestrating methylation-dependent radiotheRAPy responses via BRCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Function of DOT1L with Dot1L-IN-6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase that plays a critical role in a variety of fundamental cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle progression. It is the sole enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), a modification predominantly associated with actively transcribed genes. Aberrant DOT1L activity has been strongly implicated in the pathogenesis of several cancers, most notably in mixed-lineage leukemia (MLL)-rearranged leukemias, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the biological functions of DOT1L and details the use of the potent and selective small molecule inhibitor, Dot1L-IN-6, as a chemical probe to investigate these functions. This document outlines key experimental protocols, presents quantitative data for DOT1L inhibitors, and provides visual representations of relevant signaling pathways and experimental workflows to aid researchers in the design and execution of their studies.

Introduction to DOT1L Biological Functions

DOT1L is a non-SET domain histone lysine methyltransferase that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the ε-amino group of H3K79.[1][2] Unlike many other histone methyltransferases that modify histone tails, DOT1L acts on the globular domain of histone H3.[1] The methylation of H3K79 by DOT1L is involved in a diverse range of biological processes:

-

Transcriptional Regulation: H3K79 methylation is predominantly found in the body of actively transcribed genes and is associated with transcriptional elongation.[1][3] In MLL-rearranged leukemias, MLL-fusion proteins aberrantly recruit DOT1L to target genes, such as the HOXA9 and MEIS1 oncogenes, leading to their overexpression and driving leukemogenesis.[4][5] DOT1L activity maintains an open chromatin state, in part by inhibiting the repressive SIRT1/SUV39H1 complex.[3][6]

-

DNA Damage Response: DOT1L-mediated H3K79 methylation is crucial for the DNA damage response.[7][8] It facilitates the recruitment of repair proteins, such as 53BP1, to sites of DNA double-strand breaks, and its inhibition can sensitize cancer cells to DNA-damaging agents.[8][9]

-

Cell Cycle Control: DOT1L plays a role in cell cycle progression.[1][10] Its loss can lead to cell cycle arrest, particularly at the G1/S transition, through the regulation of genes like p16INK4a.[10]

-

Development and Differentiation: DOT1L is essential for normal embryonic development, hematopoiesis, and cardiac function.[11][12][13] Its activity is required for the proper regulation of gene expression programs that govern cell fate decisions.

-

Immune Regulation: Recent studies have implicated DOT1L in the regulation of the innate immune response by modulating the expression of cytokines such as IL-6 and IFN-β in macrophages.[14]

This compound: A Potent Chemical Probe

This compound is a highly potent and selective inhibitor of DOT1L, making it an invaluable tool for studying the enzyme's biological functions. It acts as a SAM-competitive inhibitor, occupying the enzyme's active site and preventing the transfer of methyl groups to H3K79.[15][16]

Quantitative Data for DOT1L Inhibitors

The following table summarizes key quantitative data for this compound and other commonly used DOT1L inhibitors for comparative purposes.

| Inhibitor | Target | IC50 (Biochemical) | Cellular Potency (H3K79me2 Inhibition) | Cellular Potency (Gene Expression) | Reference |

| This compound | DOT1L | 0.19 nM (SPA) | ED50 = 12 nM (HeLa cells) | ED50 = 170 nM (HOXA9 in Molm-13 cells) | [15] |

| EPZ004777 | DOT1L | 0.4 nM | IC50 < 3 µM | - | [2] |

| EPZ5676 (Pinometostat) | DOT1L | <0.1 nM | IC50 = 3 nM (HeLa cells) | IC50 = 17 nM (HoxA9 in Molm-13 cells) | [2][17] |

| SGC0946 | DOT1L | 0.3 nM | IC50 = 2.6 nM (A431 cells) | - | [2] |

| SYC-522 | DOT1L | Ki = 0.5 nM | Significant inhibition of H3K79 methylation | >50% decrease in HOXA9 and MEIS1 expression | [5] |

Experimental Protocols

Cellular Assay for H3K79 Methylation Inhibition

This protocol describes a method to assess the cellular potency of this compound by measuring the inhibition of H3K79 dimethylation (H3K79me2) via Western blot.

Materials:

-

Cell line of interest (e.g., HeLa or MLL-rearranged leukemia cell line like MOLM-13)

-

This compound

-

Cell culture medium and supplements

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K79me2, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. Allow cells to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 48-96 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K79me2 and total Histone H3 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for H3K79me2 and normalize to the total Histone H3 signal. Plot the normalized H3K79me2 levels against the log concentration of this compound to determine the EC50 value.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps to measure the effect of this compound on the expression of DOT1L target genes, such as HOXA9 and MEIS1, in MLL-rearranged leukemia cells.

Materials:

-

MLL-rearranged leukemia cell line (e.g., MOLM-13, MV4-11)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Cell Viability and Proliferation Assay

This protocol describes how to assess the impact of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Multi-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Compound Treatment: Treat the cells with a range of this compound concentrations.

-

Incubation: Incubate the cells for a desired period (e.g., 3-7 days), as the effects of DOT1L inhibition on cell proliferation can be delayed.[18]

-

Viability Measurement: Add the cell viability reagent to each well and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the cell viability against the log concentration of this compound to calculate the GI50 (concentration for 50% growth inhibition).

Signaling Pathways and Experimental Workflows

DOT1L Signaling in MLL-Rearranged Leukemia

The following diagram illustrates the central role of DOT1L in driving oncogenic gene expression in MLL-rearranged leukemia and the mechanism of action of this compound.

Caption: DOT1L's role in MLL-rearranged leukemia and its inhibition.

Experimental Workflow for Investigating DOT1L Function

This diagram outlines a typical experimental workflow for characterizing the effects of a DOT1L inhibitor like this compound.

Caption: Workflow for DOT1L inhibitor characterization.

DOT1L in the DNA Damage Response Pathway

This diagram illustrates the involvement of DOT1L in the DNA damage response.

Caption: DOT1L's role in the DNA damage response.

Conclusion

DOT1L is a pivotal epigenetic regulator with diverse and critical functions in cellular homeostasis and disease. The development of potent and selective inhibitors, such as this compound, has provided the scientific community with powerful tools to dissect the intricate roles of DOT1L and its associated H3K79 methylation mark. This guide offers a foundational framework for researchers to design and execute experiments aimed at further elucidating the biological functions of DOT1L, with the ultimate goal of translating this knowledge into novel therapeutic strategies for diseases with dysregulated DOT1L activity.

References

- 1. The histone methyltransferase DOT1L: regulatory functions and a cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. DOT1L Inhibition Sensitizes MLL-Rearranged AML to Chemotherapy | PLOS One [journals.plos.org]

- 6. DOT1L inhibits SIRT1-mediated epigenetic silencing to maintain leukemic gene expression in MLL-rearranged leukemia. | Broad Institute [broadinstitute.org]

- 7. DOT1L - Wikipedia [en.wikipedia.org]

- 8. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The histone methyltransferase DOT1L is required for proper DNA damage response, DNA repair, and modulates chemotherapy responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The emerging roles of DOT1L in leukemia and normal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The histone H3K79 methyltransferase Dot1L is essential for mammalian development and heterochromatin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of DOT1L in Normal and Malignant Hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Methyltransferase Dot1l preferentially promotes innate IL-6 and IFN-β production by mediating H3K79me2/3 methylation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-Guided DOT1L Probe Optimization by Label-Free Ligand Displacement - PMC [pmc.ncbi.nlm.nih.gov]

Dot1L-IN-6 and its impact on cell cycle progression

An In-depth Technical Guide on Dot1L-IN-6 and its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

The disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase unique in its specificity for lysine 79 of histone H3 (H3K79). This modification is crucial for transcriptional regulation, and its dysregulation is implicated in various cancers, particularly MLL-rearranged leukemias. This compound is a novel and highly potent small molecule inhibitor of DOT1L. This document provides a comprehensive overview of this compound, its mechanism of action, and its profound impact on cell cycle progression, supported by quantitative data and detailed experimental protocols.

Introduction to Dot1L and its Role in the Cell Cycle

Dot1L is the sole enzyme responsible for mono-, di-, and trimethylation of H3K79, a histone mark predominantly associated with actively transcribed genes. The activity of Dot1L is critical for normal development and cellular differentiation. Emerging evidence strongly indicates that Dot1L plays a pivotal role in the regulation of the cell cycle.

Inhibition of Dot1L has been shown to induce cell cycle arrest, primarily at the S-phase or G1-phase, depending on the cellular context. This arrest is often accompanied by the downregulation of key cell cycle progression proteins, such as Cyclin-dependent kinase 2 (CDK2) and Cyclin A2, and the upregulation of cell cycle inhibitors like p21 and p27. Furthermore, Dot1L has been shown to epigenetically regulate the expression of the proto-oncogene c-Myc, a master regulator of cell cycle entry and progression.

This compound: A Potent and Specific Inhibitor

This compound is a recently developed, highly potent inhibitor of DOT1L. Its primary mechanism of action is the competitive inhibition of the S-adenosylmethionine (SAM) binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the general effects of Dot1L inhibition on cell cycle distribution and protein expression.

| Parameter | Value | Cell Line/System | Reference |

| This compound IC50 (SPA) | 0.19 nM | Biochemical Assay | |

| This compound ED50 (H3K79me2 ELISA) | 12 nM | HeLa | |

| This compound ED50 (HOXA9 RGA) | 170 nM | Molm-13 | |

| Cell Cycle Arrest (EPZ004777) | S-phase | SW480, HCT116 | |

| Cell Cycle Arrest (SGC0946) | S-phase | 786-O | |

| Change in S-phase cells (EPZ004777) | Increase | SW480, HCT116 | |

| CDK2 Expression (EPZ004777) | Decreased | SW480, HCT116 | |

| Cyclin A2 Expression (EPZ004777) | Decreased | SW480, HCT116 | |

| p21 Expression (EPZ004777) | Upregulated | SW480, HCT116 | |

| p27 Expression (EPZ004777) | Upregulated | SW480, HCT116 |

Signaling Pathways and Experimental Workflows

Dot1L Signaling Pathway in Cell Cycle Regulation

The inhibition of Dot1L by this compound initiates a cascade of events that ultimately leads to cell cycle arrest. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of this compound induced cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

To assess the impact of this compound on cell cycle progression, a standard flow cytometry-based protocol is employed.

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Detailed Experimental Protocols

Cell Culture and Treatment

-

Seed colorectal cancer cell lines (e.g., SW480, HCT116) or renal cancer cell lines (e.g., 786-O) in appropriate culture medium and incubate at 37°C in a 5% CO2 humidified atmosphere.

-

Allow cells to reach logarithmic growth phase before treatment.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for different time points (e.g., 24, 48, 72 hours). A DMSO-treated group should be used as a vehicle control.

Cell Cycle Analysis by Flow Cytometry

-

Harvesting and Fixation:

-

Following treatment, detach adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant.

-

Wash the cells once with ice-cold PBS.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting for Cell Cycle-Related Proteins

-

Protein Extraction and Quantification:

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK2, Cyclin A2, p21, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

This compound is a powerful and specific inhibitor of DOT1L that effectively reduces H3K79 methylation and impacts the expression of key oncogenes. Its primary effect on the cell cycle is the induction of arrest, typically in the S-phase, through the modulation of critical cell cycle regulatory proteins. The detailed protocols provided herein offer a robust framework for researchers to investigate the intricate mechanisms of this compound and its potential as a therapeutic agent in oncology.

The Oncogenic Role of DOT1L: A Technical Guide for Researchers

An In-depth Examination of the Histone Methyltransferase DOT1L in Cancer Development and as a Therapeutic Target

Disruptor of Telomeric Silencing 1-Like (DOT1L) has emerged as a pivotal epigenetic regulator in the landscape of oncology. As the sole known histone methyltransferase responsible for the methylation of histone H3 at lysine 79 (H3K79), its dysregulation is intrinsically linked to the pathogenesis of a spectrum of hematological and solid malignancies. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning DOT1L's role in oncogenesis, detailed experimental protocols for its study, and a summary of its potential as a therapeutic target, tailored for researchers, scientists, and drug development professionals.

The Core Mechanism: DOT1L and H3K79 Methylation in Cancer

DOT1L catalyzes the mono-, di-, and tri-methylation of H3K79, a histone mark predominantly associated with actively transcribed genes.[1][2][3] Unlike most histone methyltransferases, DOT1L does not possess a SET domain. This unique structural feature has facilitated the development of highly selective inhibitors.[3] In a cancerous context, the aberrant activity of DOT1L leads to the inappropriate expression of oncogenes and the silencing of tumor suppressor genes, thereby driving tumorigenesis.

The most well-established role of DOT1L in cancer is in Mixed-Lineage Leukemia (MLL)-rearranged leukemias.[4][5] In this disease, chromosomal translocations result in the fusion of the MLL gene with various partner genes, such as AF9, AF10, and ENL.[6][7] These MLL-fusion proteins recruit DOT1L to target loci, including the HOXA and MEIS1 genes, leading to their sustained overexpression and subsequent leukemic transformation.[5][8]

In solid tumors, elevated expression of DOT1L has been correlated with poor prognosis and increased tumor aggressiveness in breast, lung, colorectal, renal, and pancreatic cancers, among others.[9][10] Its oncogenic functions in these contexts are multifaceted, involving the regulation of key signaling pathways, the promotion of epithelial-to-mesenchymal transition (EMT), and the maintenance of cancer stem cells (CSCs).

Quantitative Analysis of DOT1L in Oncogenesis

Quantitative data underscores the significance of DOT1L in various cancers. Its overexpression in tumor tissues compared to normal tissues, and the potency of its inhibitors against cancer cell lines, provide a compelling rationale for its therapeutic targeting.

Table 1: DOT1L Expression in Cancer vs. Normal Tissues

| Cancer Type | Observation | Reference(s) |

| Lung Cancer | Highly expressed in Small Cell Lung Cancer (SCLC) and Non-Small Cell Lung Cancer (NSCLC) cell lines. High protein expression in NSCLC patient tissues is associated with a poor prognosis. | [1][11][12] |

| Colorectal Cancer (CRC) | High levels of H3K79me2 (a marker of DOT1L activity) are detected in colorectal carcinomas compared to adenomas. | [2] |

| Renal Cell Carcinoma (ccRCC) | DOT1L expression is higher in ccRCC tissues and cell lines compared to noncancerous samples and normal kidney cell lines. High expression is linked to worse overall survival. | [9] |

| Pancreatic Cancer | Significantly upregulated in pancreatic cancer tissues compared to adjacent tissues, with expression levels correlating with disease stage. Higher mRNA levels in pancreatic cancer cell lines than in normal pancreatic ductal epithelial cells. | [13] |

| Breast Cancer | Higher expression in breast cancer tissues (n=835) compared to normal breast tissue (n=100). | [9] |

| Ovarian Cancer | mRNA expression is significantly higher in ovarian cancer tumors compared with normal ovarian tissue, and high expression is associated with reduced progression-free and overall survival. | [10] |

Table 2: In Vitro Efficacy of DOT1L Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 / EC50 | Reference(s) |

| EPZ004777 | RS4;11 | MLL-rearranged Leukemia (MLL-AF4) | 6.47 µM | [14] |

| SEM | MLL-rearranged Leukemia (MLL-AF4) | 1.72 µM | [14] | |

| MV4-11 | MLL-rearranged Leukemia (MLL-AF4) | 0.17 µM | [14] | |

| MOLM-13 | MLL-rearranged Leukemia (MLL-AF9) | 0.72 µM | [14] | |

| Kasumi-1 | AML (non-MLL rearranged) | 32.99 µM | [14] | |

| SW480 | Colorectal Cancer | ~30-50 µM (cell viability) | [15] | |

| HCT116 | Colorectal Cancer | ~30-70 µM (cell viability) | [15] | |

| Pinometostat (EPZ-5676) | MDA-MB-231 | Triple-Negative Breast Cancer | Low nanomolar (H3K79me2 inhibition) | [16] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Low nanomolar (H3K79me2 inhibition) | [16] | |

| Compound 1 (unnamed) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.19 - 1.4 µM (proliferation) | [17] |

| BT549 | Breast Cancer | 0.19 - 1.4 µM (proliferation) | [17] | |

| MCF-7 | Breast Cancer (ER+) | 0.19 - 1.4 µM (proliferation) | [17] | |

| Compound 2 (unnamed) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.19 - 1.4 µM (proliferation) | [17] |

| BT549 | Breast Cancer | 0.19 - 1.4 µM (proliferation) | [17] | |

| MCF-7 | Breast Cancer (ER+) | 0.19 - 1.4 µM (proliferation) | [17] |

Table 3: Clinical Trial Data for Pinometostat (EPZ-5676) in MLL-rearranged Leukemia

| Clinical Trial ID | Phase | Patient Population | Dosing | Key Findings | Reference(s) |

| NCT01684150 | 1 | 51 adult patients with advanced acute leukemias, primarily MLL-r | 54 and 90 mg/m²/day by continuous intravenous infusion in 28-day cycles | Modest single-agent efficacy. 2 patients with t(11;19) achieved complete remission at 54 mg/m²/day. Generally safe, with the maximum tolerated dose not being reached. Pharmacodynamic evidence of H3K79 methylation reduction. | [18][19] |

| NCT02141828 | 1 | 18 pediatric patients with relapsed/refractory MLL-r acute leukemia | 70 and 90 mg/m²/day for children >1 year; 45 mg/m²/day for children <1 year, by continuous intravenous infusion. | Acceptable safety profile. Recommended Phase 2 dose of 70 mg/m²/day for children >1 year. Transient reductions in peripheral or bone marrow blasts in ~40% of patients, but no objective responses. Reductions in H3K79me2 at MLL target genes (HOXA9, MEIS1) of ≥80%. | [8][20][21] |

Key Signaling Pathways Involving DOT1L in Oncogenesis

DOT1L's influence on cancer progression is mediated through its crosstalk with several critical signaling pathways. Understanding these interactions is key to elucidating its oncogenic mechanisms and identifying potential combination therapies.

DOT1L and MLL-Fusion Proteins in Leukemia

In MLL-rearranged leukemia, the MLL-fusion protein aberrantly recruits DOT1L to the promoter regions of target genes, such as HOXA9 and MEIS1. This leads to hypermethylation of H3K79, maintaining a chromatin state permissive for active transcription and driving leukemogenesis.[5][7] The interaction between DOT1L and the MLL-fusion partner, such as AF9, is critical for this process.[4][22]

DOT1L and the Wnt/β-catenin Pathway in Colorectal Cancer

In colorectal cancer, DOT1L-mediated H3K79 methylation has been shown to regulate the Wnt/β-catenin signaling pathway.[2] DOT1L can impact the expression of Wnt target genes such as AXIN2, SOX4, EPHB3, and LGR5, thereby influencing colorectal cancer progression.[2][3] However, some studies suggest this dependency may be context-specific.[6][23][24]

DOT1L and the MAPK/ERK Pathway in Lung Cancer

In lung cancer, gain-of-function mutations in DOT1L, such as R231Q, have been identified.[1][11][25] These mutations can enhance DOT1L's substrate binding ability, leading to increased H3K79me2 at the RAF1 promoter. This epigenetically upregulates RAF1 expression, thereby activating the downstream MAPK/ERK signaling pathway and promoting malignant phenotypes like cell growth and drug resistance.[1][11][12][25][26]

DOT1L and EMT Regulation in Breast Cancer

In breast cancer, DOT1L can cooperate with the c-Myc and p300 acetyltransferase complex to epigenetically activate key EMT-inducing transcription factors, including Snail, ZEB1, and ZEB2.[27][28][29] This complex promotes H3K79 methylation at the promoters of these genes, leading to their upregulation. The subsequent repression of E-cadherin expression enhances EMT and cancer stem cell-like properties, contributing to a more aggressive phenotype.[27]

Experimental Protocols for Studying DOT1L

Investigating the function of DOT1L in an oncogenic context requires a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K79me2

This protocol is used to identify the genomic regions where DOT1L-mediated H3K79 methylation occurs.

Methodology Outline:

-

Cell Culture and Cross-linking: Culture cancer cells to ~80-90% confluency. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K79me2. Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight with proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions enriched for H3K79me2.

siRNA-mediated Knockdown of DOT1L

This technique is used to transiently reduce the expression of DOT1L to study its functional consequences.

Methodology Outline:

-

Cell Seeding: Seed cancer cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA Transfection: Prepare a transfection mix containing a DOT1L-specific siRNA (or a non-targeting control siRNA) and a lipid-based transfection reagent in serum-free media. Incubate for 20-30 minutes at room temperature. Add the transfection mix to the cells.

-

Incubation: Incubate the cells for 48-72 hours.

-

Validation of Knockdown: Harvest the cells and extract RNA and protein.

-

RT-qPCR: Perform reverse transcription followed by quantitative PCR to measure the relative mRNA levels of DOT1L.

-

Western Blot: Perform western blotting to assess the reduction in DOT1L protein levels. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

-

-

Functional Assays: Perform downstream functional assays, such as cell proliferation, migration, or invasion assays.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify proteins that interact with DOT1L in a cellular context.

Methodology Outline:

-

Cell Lysis: Lyse cells expressing endogenous or tagged DOT1L with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against DOT1L (or the tag) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G beads to the lysate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by western blot using an antibody against the suspected interacting protein. Alternatively, mass spectrometry can be used for unbiased identification of interacting partners.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[30][31][32]

Methodology Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Treatment: Treat the cells with various concentrations of a DOT1L inhibitor or vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the inhibitor.

Conclusion and Future Directions

DOT1L is a compelling therapeutic target in a variety of cancers due to its critical role in epigenetic regulation and its frequent dysregulation in malignant states. The development of selective DOT1L inhibitors has shown promise, particularly in MLL-rearranged leukemias, and is an active area of investigation for solid tumors. Future research should focus on elucidating the full spectrum of DOT1L's functions in different cancer contexts, identifying reliable biomarkers to predict response to DOT1L inhibitors, and exploring rational combination therapies to overcome resistance and enhance clinical efficacy. The methodologies and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of DOT1L in oncogenesis and contribute to the development of novel cancer therapies.

References

- 1. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT1L affects colorectal carcinogenesis via altering T cell subsets and oncogenic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Transcriptional Regulation of Wnt/β-Catenin Pathway in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

- 9. DOT1L Mediates Stem Cell Maintenance and Represents a Therapeutic Vulnerability in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone Methyltransferase DOT1L as a Promising Epigenetic Target for Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Silencing or inhibition of H3K79 methyltransferase DOT1L induces cell cycle arrest by epigenetically modulating c-Myc expression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DOT1L Is a Novel Cancer Stem Cell Target for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ashpublications.org [ashpublications.org]

- 19. The DOT1L inhibitor pinometostat reduces H3K79 methylation and has modest clinical activity in adult acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Paper: Preliminary Report of the Phase 1 Study of the DOT1L Inhibitor, Pinometostat, EPZ-5676, in Children with Relapsed or Refractory MLL-r Acute Leukemia: Safety, Exposure and Target Inhibition [ash.confex.com]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Regulation of Wnt signaling target gene expression by the histone methyltransferase DOT1L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Gain-of-function mutations in the catalytic domain of DOT1L promote lung cancer malignant phenotypes via the MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Ets family proteins regulate the EMT transcription factors Snail and ZEB in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ZEB2 regulates endocrine therapy sensitivity and metastasis in luminal a breast cancer cells through a non-canonical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. Cell Counting & Health Analysis [sigmaaldrich.com]

- 32. texaschildrens.org [texaschildrens.org]

The Discovery and Development of Dot1L-IN-6: A Potent and Selective Inhibitor of the H3K79 Methyltransferase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and development of Dot1L-IN-6, a highly potent and selective small-molecule inhibitor of the Disruptor of Telomeric Silencing 1-like (Dot1L) enzyme. Dot1L is the sole known histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79), an epigenetic modification critically implicated in the pathogenesis of mixed-lineage leukemia (MLL)-rearranged leukemias. This document provides a comprehensive overview of the fragment-based drug discovery approach, detailed experimental protocols for key biochemical and cellular assays, a summary of its potent in vitro and cellular activity, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of epigenetics, oncology, and drug discovery.

Introduction: The Rationale for Targeting Dot1L in MLL-Rearranged Leukemia

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in pediatric patients. These leukemias are characterized by chromosomal translocations involving the MLL1 (also known as KMT2A) gene, which results in the formation of oncogenic fusion proteins. These MLL fusion proteins aberrantly recruit the Dot1L enzyme to ectopic gene loci, including the HOXA9 and MEIS1 genes, which are critical for leukemogenesis.[1][2][3] This mislocalization of Dot1L leads to hypermethylation of H3K79 at these target genes, resulting in their sustained overexpression and the promotion of a leukemic state.[1][2][3]

Dot1L's singular role in H3K79 methylation and its direct involvement in the MLL-r leukemogenic pathway make it a compelling therapeutic target. Inhibition of Dot1L's catalytic activity is hypothesized to reverse the aberrant H3K79 hypermethylation, leading to the downregulation of leukemogenic gene expression and, consequently, anti-leukemic effects. This has spurred significant efforts in the discovery and development of potent and selective Dot1L inhibitors.

The Discovery of this compound: A Fragment-Linking Approach

This compound (also referred to as compound 7 in the primary literature) was discovered through a strategic, structure-guided fragment-linking approach.[4][5] This method involves identifying two distinct, low-molecular-weight fragments that bind to adjacent sites on the target protein and then chemically linking them to create a single, high-affinity ligand.

The discovery workflow for this compound can be summarized as follows:

The process began with the identification of two key fragments:

-

Fragment 1: A non-nucleoside fragment that mimics the key interactions of S-adenosylmethionine (SAM), the natural cofactor of Dot1L, in the adenosine-binding pocket. This fragment was identified through a knowledge-based virtual screen.[4][5]

-

Fragment 2: An "induced pocket" binder, identified from earlier high-throughput screening (HTS) campaigns, which binds to a hydrophobic pocket adjacent to the SAM-binding site.[4][5]

X-ray crystallography was instrumental in revealing the binding modes of these fragments and in building a ternary complex model, which guided the design of a chemical linker to connect them. Initial linked compounds showed a significant increase in potency. Further structure-guided optimization, including the replacement of an indole core with a benzothiophene moiety, led to the identification of this compound as a highly potent and selective inhibitor.[4]

Quantitative Data Summary

The following tables summarize the key in vitro and cellular activities of this compound.

Table 1: Biochemical and Biophysical Properties of this compound

| Parameter | Value | Assay |

| IC50 (Dot1L) | < 0.1 nM | Scintillation Proximity Assay (SPA) |

| Ki (Dot1L) | 0.002 nM | Scintillation Proximity Assay (SPA) |

| Residence Time (τ) | > 5 hours | Surface Plasmon Resonance (SPR) |

Data sourced from[4].

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | Value | Assay |

| IC50 (H3K79me2) | HeLa | 3 nM | H3K79me2 Cellular Assay |

| IC50 (HOXA9 Expression) | Molm-13 | 17 nM | HOXA9 Reporter Gene Assay |

| IC50 (Proliferation) | MV4-11 | 5 nM | Cell Proliferation Assay |

Data sourced from[4].

Mechanism of Action and Signaling Pathway

This compound is a SAM-competitive inhibitor, meaning it binds to the catalytic site of Dot1L and directly competes with the binding of the methyl-donor cofactor, S-adenosylmethionine. This inhibition of Dot1L's enzymatic activity leads to a global reduction in H3K79 methylation.

In the context of MLL-rearranged leukemia, the inhibition of Dot1L by this compound has a profound impact on the downstream signaling pathway that drives the disease:

By inhibiting Dot1L, this compound prevents the hypermethylation of H3K79 at the promoters and gene bodies of MLL-fusion target genes like HOXA9 and MEIS1. This leads to their transcriptional repression, which in turn inhibits the proliferation of MLL-rearranged leukemia cells and can induce differentiation and apoptosis.

Experimental Protocols

Synthesis of this compound (Compound 7)

The synthesis of this compound is achieved through a multi-step process, as detailed in the supplementary information of the primary publication. The general synthetic scheme is outlined below.

(Note: The following is a generalized representation based on the published fragment-linking strategy. For precise, step-by-step instructions, including reagent quantities, reaction conditions, and purification methods, refer to the supplementary materials of Möbitz et al., ACS Med. Chem. Lett. 2017, 8, 3, 338–343.)

-

Synthesis of the Benzothiophene Core: The benzothiophene scaffold is typically synthesized through established methods, such as the reaction of a substituted 2-halobenzaldehyde with a sulfur source, followed by cyclization.

-

Functionalization of the Benzothiophene Core: The benzothiophene core is then functionalized to introduce the necessary reactive groups for linking to the second fragment. This may involve bromination or other halogenation reactions.

-

Synthesis of the Pyrrolopyrimidine Fragment: The pyrrolopyrimidine fragment is synthesized separately, often starting from commercially available pyrimidine derivatives.

-

Fragment Coupling: The functionalized benzothiophene core is coupled to the pyrrolopyrimidine fragment via a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, to form the final this compound molecule.

-

Purification and Characterization: The final product is purified using techniques such as column chromatography and/or preparative HPLC. The structure and purity are confirmed by methods including 1H NMR, 13C NMR, and mass spectrometry.

Dot1L Scintillation Proximity Assay (SPA) for IC50 and Ki Determination

This assay measures the enzymatic activity of Dot1L by quantifying the transfer of a radiolabeled methyl group from [3H]-SAM to a biotinylated nucleosome substrate.

-

Reagents and Materials:

-

Recombinant human Dot1L enzyme

-

Biotinylated HeLa-derived oligonucleosomes

-

[3H]-S-adenosyl-L-methionine ([3H]-SAM)

-

S-adenosyl-L-homocysteine (SAH)

-

This compound or other test compounds

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT)

-

Streptavidin-coated SPA beads

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the Dot1L enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of biotinylated nucleosomes and [3H]-SAM. For IC50 determination, the SAM concentration is typically kept at its Km value.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding an excess of cold SAH.

-

Add streptavidin-coated SPA beads to each well. The beads will bind to the biotinylated nucleosomes.

-

Incubate for at least 30 minutes to allow for bead-nucleosome binding.

-

Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [3H]-methylated nucleosomes.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation. For Ki determination, the assay is performed at various substrate (SAM) concentrations, and the data are fitted to the Morrison tight-binding equation.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the association (kon) and dissociation (koff) rates of this compound binding to the Dot1L enzyme, from which the dissociation constant (KD) and residence time (τ) can be calculated.

-

Instrumentation and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human Dot1L enzyme

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC, NHS, ethanolamine)

-

-

Procedure:

-

Ligand Immobilization: Covalently immobilize the Dot1L enzyme onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared by performing the activation and blocking steps without adding the enzyme.

-

Analyte Binding: Prepare a series of concentrations of this compound in running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate, allowing for association.

-

Follow the association phase with an injection of running buffer to monitor the dissociation of the compound from the enzyme.

-

Between cycles, regenerate the sensor surface using a specific regeneration solution (e.g., a short pulse of a low pH buffer or high salt concentration) to remove any bound analyte.

-

Data Analysis: The resulting sensorgrams are double-referenced (by subtracting the signal from the reference flow cell and a buffer blank). The association and dissociation phases are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rates. The KD is calculated as koff/kon, and the residence time (τ) is the reciprocal of the dissociation rate (1/koff).

-

Cellular H3K79 Dimethylation (H3K79me2) Assay

This assay quantifies the ability of this compound to inhibit H3K79 methylation within a cellular context. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a common high-throughput method for this measurement.

-

Reagents and Materials:

-

HeLa cells (or other suitable cell line)

-

This compound

-

Cell culture medium and reagents

-

Cell lysis and histone extraction buffers

-

AlphaLISA anti-H3K79me2 Acceptor beads

-

Biotinylated anti-Histone H3 (C-terminus) antibody

-

Streptavidin-coated Donor beads

-

384-well microplates

-

-

Procedure:

-

Seed HeLa cells in a 384-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

-

Lyse the cells and extract the histones according to the assay kit manufacturer's protocol.

-

Add a mixture of the AlphaLISA anti-H3K79me2 Acceptor beads and the biotinylated anti-Histone H3 antibody to the histone extracts.

-

Incubate to allow for the formation of the bead-antibody-histone complex.

-

Add the Streptavidin-coated Donor beads, which will bind to the biotinylated anti-H3 antibody.

-

Incubate in the dark. If the H3K79me2 mark is present, the Donor and Acceptor beads are brought into close proximity.

-

Read the plate on an Alpha-enabled plate reader. Excitation of the Donor beads generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal.

-

The signal is inversely proportional to the activity of the inhibitor. Calculate the IC50 value by plotting the signal against the inhibitor concentration.

-

HOXA9 Reporter Gene Assay (RGA)

This assay measures the effect of this compound on the transcriptional activity of the HOXA9 gene promoter.

-

Reagents and Materials:

-

Molm-13 cells (or another MLL-r leukemia cell line)

-

A reporter plasmid containing a luciferase or fluorescent protein gene under the control of the HOXA9 promoter.

-

Transfection reagent or viral transduction system.

-

This compound

-

Luciferase assay reagent (if using a luciferase reporter)

-

-

Procedure:

-

Establish a stable Molm-13 cell line containing the HOXA9 reporter construct.

-

Plate the reporter cells in a multi-well plate.

-

Treat the cells with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.

-

If using a fluorescent reporter, measure the fluorescence intensity using a plate reader or flow cytometer.

-

The reporter signal is proportional to the transcriptional activity of the HOXA9 promoter. Calculate the IC50 value based on the reduction in reporter signal with increasing inhibitor concentration.

-

Cell Proliferation Assay

This assay determines the effect of this compound on the growth of MLL-rearranged leukemia cells.

-

Reagents and Materials:

-

MV4-11 cells (or another MLL-r cell line)

-

Cell culture medium and supplements

-

This compound

-

A reagent for measuring cell viability (e.g., CellTiter-Glo, resazurin)

-

Multi-well plates

-

-

Procedure:

-

Seed MV4-11 cells at a low density in a multi-well plate.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for an extended period (e.g., 7-10 days), as the anti-proliferative effects of Dot1L inhibitors are often delayed. Replenish the medium and compound as necessary.

-

At the end of the incubation period, add the viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence), which is proportional to the number of viable cells.

-

Calculate the IC50 value for cell proliferation by plotting the signal against the inhibitor concentration.

-

Conclusion

This compound is a potent, selective, and structurally novel inhibitor of the Dot1L methyltransferase, discovered through an innovative fragment-linking approach. Its sub-nanomolar biochemical potency, excellent cellular activity in suppressing H3K79 methylation and the expression of key leukemogenic genes, and its potent anti-proliferative effects in MLL-rearranged leukemia cell lines underscore its significance as a chemical probe and a potential starting point for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to study Dot1L and its inhibitors. The continued investigation of compounds like this compound holds great promise for advancing our understanding of epigenetic regulation in cancer and for the development of targeted therapies for patients with MLL-rearranged leukemias.

References

- 1. dovepress.com [dovepress.com]

- 2. DOT1L inhibition reveals a distinct subset of enhancers dependent on H3K79 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DOT1L: a key target in normal chromatin remodelling and in mixed-lineage leukaemia treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent, Selective, and Structurally Novel Dot1L Inhibitors by a Fragment Linking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Impact of Dot1L Inhibition on HOXA9 and MEIS1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that plays a critical role in the regulation of gene expression. In certain hematological malignancies, particularly those with Mixed Lineage Leukemia (MLL) gene rearrangements, DOT1L is aberrantly recruited to chromatin, leading to the overexpression of oncogenes such as HOXA9 and MEIS1. This guide provides an in-depth analysis of the impact of Dot1L inhibitors, with a focus on Dot1L-IN-6 and other similar small molecules, on the expression of these key leukemogenic genes. We present a summary of quantitative data, detailed experimental protocols for relevant assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to Dot1L and its Role in Leukemogenesis

DOT1L is the sole known enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).[1][2] This modification is generally associated with active gene transcription.[1][3] In MLL-rearranged leukemias, chromosomal translocations result in the fusion of the MLL gene with various partner genes.[4][5] These MLL fusion proteins aberrantly recruit DOT1L to target genes, including the homeobox gene HOXA9 and its cofactor MEIS1.[4][6][7] This leads to hypermethylation of H3K79 at these loci, resulting in their sustained overexpression and ultimately driving leukemic transformation.[4][8][9]

The development of small molecule inhibitors targeting the catalytic activity of DOT1L, such as this compound and others like EPZ-5676 (pinometostat) and SYC-522, has provided a promising therapeutic strategy for this aggressive form of leukemia.[2][4][6] These inhibitors act by competing with the methyl donor S-adenosylmethionine (SAM), thereby preventing H3K79 methylation.[2][10]

Quantitative Impact of Dot1L Inhibition on Gene Expression

Treatment of MLL-rearranged leukemia cells with Dot1L inhibitors leads to a significant and selective reduction in the expression of HOXA9 and MEIS1. This effect has been quantified in numerous studies using various cell lines and patient-derived samples.

Table 1: Effect of Dot1L Inhibitors on HOXA9 and MEIS1 mRNA Expression in MLL-rearranged Leukemia Cell Lines

| Cell Line | Inhibitor (Concentration) | Treatment Duration | Fold Change in HOXA9 Expression (vs. Control) | Fold Change in MEIS1 Expression (vs. Control) | Reference |

| MOLM-13 (MLL-AF9) | EPZ004777 (10 µM) | 6 days | ~0.1 | ~0.2 | [11] |

| MV4-11 (MLL-AF4) | EPZ004777 (10 µM) | 6 days | ~0.2 | ~0.3 | [11] |

| THP-1 (MLL-AF9) | SYC-522 (5 µM) | 48 hours | ~0.4 | ~0.5 | [9] |